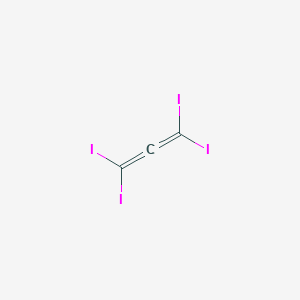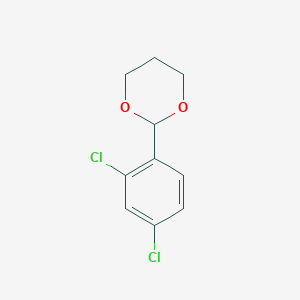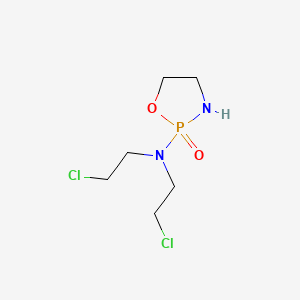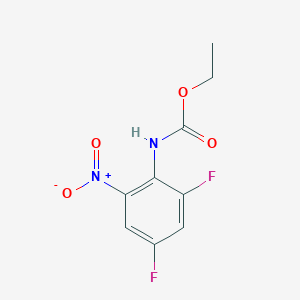
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate is an organic compound that belongs to the class of dinitrophenyl carbonates. This compound is characterized by the presence of a butan-2-yl group, a methyl group, and two nitro groups attached to a phenyl carbonate structure. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate typically involves the reaction of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The carbonate group can undergo nucleophilic substitution reactions, where the carbonate is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl carbonates with various nucleophiles.
科学的研究の応用
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate has several applications in scientific research:
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function. The carbonate group can also undergo hydrolysis, releasing the active dinitrophenyl moiety, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
2-(Butan-2-yl)-4,6-dinitrophenol: Similar structure but lacks the carbonate group.
2-(Butan-2-yl)-3-methyl-4,6-dinitrobenzene: Similar structure but lacks the carbonate ester functionality.
2-(Butan-2-yl)-3-methyl-4-nitrophenyl carbonate: Similar structure but has only one nitro group.
Uniqueness
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate is unique due to the presence of both the dinitrophenyl and carbonate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
5629-51-6 |
|---|---|
分子式 |
C12H13N2O7- |
分子量 |
297.24 g/mol |
IUPAC名 |
(2-butan-2-yl-3-methyl-4,6-dinitrophenyl) carbonate |
InChI |
InChI=1S/C12H14N2O7/c1-4-6(2)10-7(3)8(13(17)18)5-9(14(19)20)11(10)21-12(15)16/h5-6H,4H2,1-3H3,(H,15,16)/p-1 |
InChIキー |
STLJBHCMSJKACF-UHFFFAOYSA-M |
正規SMILES |
CCC(C)C1=C(C(=CC(=C1OC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)

![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)






![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)


